Cas no 90-33-5 (4-Methylumbelliferone)

4-Methylumbelliferone is a chemically inert β-keto acid derivative that exhibits significant inhibition of glycosaminoglycan (GAG) synthesis. Its potent anti-tumorigenic properties have been extensively studied, highlighting its potential for cancer treatment applications. This product offers a novel approach to modulating cellular processes, with implications for both research and therapeutic development.
4-Methylumbelliferone structure
4-Methylumbelliferone structure
Product Name:4-Methylumbelliferone
CAS No:90-33-5
MF:C10H8O3
MW:176.168723106384
MDL:MFCD00006866
CID:34559
PubChem ID:5280567
Update Time:2025-10-28

4-Methylumbelliferone Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxy-4-methylcoumarin
    • 7-Hydroxy-4-methylcoumarin~Hymecromone~4-MU
    • Hymecromone
    • 4-Methylumbelliferone
    • Coumarin 4
    • 4-Methyl-7-hydroxycoumarin
    • 4-MU
    • 7-hydroxy-4-methyl-2,h-1-benzo-pyran-2-one
    • 7-hydroxy-4-methyl-2-oxo-3-chromene
    • 7-hydroxy-4-methylbenzpyrone
    • bilcolic
    • bilicante
    • beta-methylumbelliferone
    • cantabilin
    • eurogae
    • imechromone
    • medilla
    • Hymecromone(7-Hydroxy-4-methylcoumarin)
    • 2H-1-Benzopyran-2-one,7-hydroxy-4-methyl-
    • 4-Methylumbelliferon
    • 7-Hydroxy-4-methyl-1.2-benzopyrone
    • 7-Hydroxy-4-methyl-2H-chromen-2-one
    • METHYLUMBELLIFERONE, 4-(RG)
    • METHYLUMBELLIFERONE, 4-(RG) PrintBack
    • 7-hydroxy-4-methyl-chromen-2-one
    • 7-hydroxy-4-methyl-coumarin
    • BMU
    • CantabbY
    • Crodimon
    • Eurogale
    • Himecol
    • LM 94
    • β-Methylumbelliferone
    • [ "7-Hydroxy-4-methylcoumarin" ]
    • Imecromone
    • Mendiaxon
    • Cholestil
    • Cholonerton
    • Cantabiline
    • Hymecromon
    • Cumarote-C
    • Omega 127
    • Pilot 447
    • Resocyanine
    • 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-
    • Hymecromonum
    • Himecromona
    • 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one
    • 7-Hydroxy-4-m
    • 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy-4-methyl- (8CI)
    • Umbelliferone, 4-methyl- (6CI)
    • 4-Methyl-2-oxo-2H-chromen-7-ol
    • 7-Hydroxy-4-methyl-2-chromenone
    • 7-Hydroxy-4-methyl-2H-chomen-2-one
    • 7-Hydroxy-4-methyl-2H-chromen-2-on
    • 7-Hydroxy-4-methylbenzopyran-2-one
    • 7-Hydroxyl-4-methylcoumarine
    • Biliton H
    • Cholspasmin
    • Coumarin 456
    • Cumarote C
    • NSC 19026
    • NSC 9408
    • Odeston
    • 4-HYDROXYNAPHTHALEN-1-YLMETHYLAMINE
    • HMS1570F04
    • 2H-1-Benzopyran, 7-hydroxy-4-methyl-2-oxo-
    • NCGC00016345-05
    • 79566-13-5
    • NCGC00016345-09
    • 7-hydroxy-4-methylchromen-2-one
    • WLN: T66 BOVJ E1 IQ
    • Tox21_110385_1
    • Prestwick0_000901
    • 7-hydroxy-4-methyl coumarin
    • 4-Methyl-7-hydroxyl Coumarin
    • BCP06770
    • 4-Methyl-7-hydroxy-coumarin
    • Q904431
    • AC-22306
    • Pharmakon1600-01506174
    • NCGC00016345-08
    • 3T5NG4Q468
    • HYMECROMONE [USAN]
    • MFCD00006866
    • Hymecromone (JP17/USAN/INN)
    • 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran
    • D70647
    • 4-Methylumbelliferon [Czech]
    • NCGC00169880-02
    • 4 Methylumbelliferone
    • F0849-0318
    • Prestwick3_000901
    • D00170
    • BSPBio_000742
    • HYMECROMONE [EP MONOGRAPH]
    • AB00443536_08
    • DB07118
    • NSC760397
    • MEGxp0_001898
    • BRD-K46424862-001-02-6
    • Umbelliferone, 4-methyl-
    • HMS3655L16
    • cid_5280567
    • NCGC00257522-01
    • Prestwick2_000901
    • BRD-K46424862-001-04-2
    • BRN 0142217
    • DTXSID8025670
    • HY-N0187
    • EINECS 201-986-7
    • BPBio1_000818
    • NCGC00016345-04
    • Hymecromohe,(S)
    • AS-13247
    • 4MU
    • 2H-1-Benzopyren-2-one, 7-hydroxy-4-methyl-
    • 2-Hydroxy-4-methyl-7H-chromen-7-one
    • Hymechrome
    • Prestwick1_000901
    • SR-01000637483-3
    • FT-0658701
    • M-5410
    • HYMECROMONE [INN]
    • HMS3264E04
    • A-Methylumbelliferone
    • 90-33-5
    • NSC19026
    • SY017941
    • F1918-0038
    • Coumarin derivative, 3b
    • .beta.-Methylumbelliferone
    • NSC-19026
    • AI3-08085
    • SR-01000637483-1
    • Tox21_300915
    • NCGC00016345-01
    • HYMECROMONE [JAN]
    • AB00443536
    • HMS2267L19
    • Imecromone [DCIT]
    • EN300-16753
    • SW197287-3
    • NCGC00169880-01
    • 7-hydroxy-4-methyl coumarine
    • s2256
    • ACon1_002401
    • ZZ1
    • MLS001074671
    • FT-0660634
    • HYMECROMONE [WHO-DD]
    • UNII-3T5NG4Q468
    • CHEBI:17224
    • DTXCID805670
    • M0453
    • BDBM50022178
    • Maybridge1_002078
    • C03081
    • CCRIS 5926
    • Methylumbelliferone, .beta.
    • Z56763041
    • NSC-9408
    • 1569304-40-0
    • SMR000471886
    • SR-01000637483
    • Tox21_110385
    • 7-hydroxy-4-methyl-2-coumarin
    • CS-7560
    • Hymecromone [USAN:INN:BAN:JAN]
    • METHYLUMBELLIFERONE, BETA
    • CCG-47894
    • CHEMBL12208
    • NSC9408
    • 4-Methyl-umbelliferone
    • 7-Hydroxy-4-methyl-2H-2-chromenone
    • AM85958
    • HYMECROMONE [MI]
    • AKOS000119370
    • 4-Methylumbelliferone, >=98%
    • MLS004491718
    • 7H-1-Benzopyran-7-one, 2-hydroxy-4-methyl-
    • SCHEMBL24150
    • 7-Hydroxy-4-methyl-2H-chromen-2-one #
    • 4-methyl-7-hydroxy-cumarin
    • 4-methyl umbelliferone
    • NSC-760397
    • HMS3714F04
    • 7-hydroxy-4-methyl-coumari
    • A843515
    • Hymecromonum [INN-Latin]
    • 5-18-01-00439 (Beilstein Handbook Reference)
    • LM-94
    • HYMECROMONE [MART.]
    • HMS2097F04
    • HMS547G10
    • 4-Methylumbelliferone (4-MU)
    • NS00010646
    • SPBio_002941
    • CAS-90-33-5
    • Cantabiline (TN)
    • Himecromona [INN-Spanish]
    • Coumarin, 7-hydroxy-4-methyl-
    • NCGC00016345-02
    • NCGC00016345-03
    • NCI60_042099
    • FT-0602257
    • MLSMR
    • STK364326
    • GLXC-10598
    • ALBB-036660
    • BBL000531
    • Hymecromone (JP18/USAN/INN)
    • DB-029370
    • 2H-Chromen-2-one, 7-hydroxy-4-methyl-
    • BRD-K46424862-001-15-8
    • BRD-K46424862-001-14-1
    • MDL: MFCD00006866
    • Inchi: 1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3
    • InChI Key: HSHNITRMYYLLCV-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)C2C(=CC(=CC=2)O)O1
    • BRN: 142217

Computed Properties

  • Exact Mass: 176.04700
  • Monoisotopic Mass: 176.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 176.17
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1958 (rough estimate)
  • Melting Point: 188.0 to 192.0 deg-C
  • Boiling Point: 267.77°C (rough estimate)
  • Flash Point: 174.5 °C
  • Refractive Index: 1.5036 (estimate)
  • Solubility: Solubility Practically insoluble in water; slightly soluble in ethanol, ether,chloroform; soluble inmethanol
  • Water Partition Coefficient: Slightly soluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 50.44000
  • LogP: 1.80700
  • Merck: 4854
  • pka: 7.79(at 25℃)
  • λmax: 221nm, 251nm, 322nm
  • PH: Green 1 uorescent (0.0) to weak blue 1 uorescent (2.0);Weak blue 1 uorescent (6.5) blue 1 uorescent (8.0)
  • Solubility: Soluble in ethanol, acetic acid, alkali solution and ammonia, slightly soluble in hot water, ether and chloroform.

4-Methylumbelliferone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:GN7000000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22; R36/37/38
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

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4-Methylumbelliferone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and antimicrobial activity of 7-[(5-(mercapto)-1,3,4-oxadiazol-2-yl)methoxy]-4-methyl-2H-chromen-2-ones
Jadhav, Rahul P.; Patil, Sachin V.; Gosavi, Shraddha S.; Mhaske, Pravin C.; Raundal, Hemant N.; et al, Indian Journal of Heterocyclic Chemistry, 2010, 20(1), 25-28

Production Method 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid
Reference
PTSA catalyzed clean and efficient synthesis of 7-hydroxy-4-methylcoumarin under microwave irradiation
Mogilaiah, K.; Reddy, N. Vasudeva; Prashanthi, M.; Reddy, G. Randheer; Reddy, Ch. Srinivas, Indian Journal of Heterocyclic Chemistry, 2002, 11(4), 343-344

Production Method 3

Reaction Conditions
1.1 Catalysts: Ethanol, 2-(dimethylamino)-, sulfate (1:1) ;  3 h, 90 °C
Reference
Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free conditions
Zhang, Yuehua; Zhu, Anlian; Li, Qianqian; Li, Lingjun; Zhao, Yang; et al, RSC Advances, 2014, 4(44), 22946-22950

Production Method 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  25 min, 100 °C
Reference
Easy access to coumarin derivatives using alumina sulfuric acid as an efficient and reusable catalyst under solvent-free conditions
Amoozadeh, Ali; Ahmadzadeh, Majid; Kolvari, Eskandar, Journal of Chemistry, 2013, 767825,

Production Method 5

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Silica Solvents: Octadecane ;  2 h, 160 °C
Reference
Silica-supported methanesulfonic acid - An efficient solid Bronsted acid catalyst for the Pechmann reaction in the presence of higher n-alkanes
Joshi, J.; Mishra, M. K.; Srinivasarao, M., Canadian Journal of Chemistry, 2011, 89(6), 663-670

Production Method 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid
Reference
Chromenone and quinolinone derivatives as potent antioxidant agents
Vats, Praveen; Hadjimitova, Vera; Yoncheva, Krassimira; Kathuria, Abha; Sharma, Antara; et al, Medicinal Chemistry Research, 2014, 23(11), 4907-4914

Production Method 7

Reaction Conditions
1.1 Solvents: Trifluoroacetic acid ;  rt; 30 min, 100 °C; cooled; 30 min, rt
Reference
Establishing a Flow Process to Coumarin-8-Carbaldehydes as Important Synthetic Scaffolds
Zak, Jaroslav; Ron, David; Riva, Elena; Harding, Heather P.; Cross, Benedict C. S.; et al, Chemistry - A European Journal, 2012, 18(32), 9901-9910

Production Method 8

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene ;  100 - 130 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 - 10 °C
Reference
Synthesis and antioxidant activity of selected 4-methylcoumarins
Cavar, Sanja; Kovac, Franci; Maksimovic, Milka, Food Chemistry, 2009, 117(1), 135-142

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Novel thiocoumarins as inhibitors of TNF-α induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs) and microsomal lipid peroxidation
Kumar, Sarvesh; Singh, Brajendra K.; Kalra, Neerja; Kumar, Vineet; Kumar, Ajit; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1605-1613

Production Method 10

Reaction Conditions
1.1 Solvents: Water
Reference
Biotransformations of 4-methylumbelliferone derivatives - fungal mediated O-dealkylations
Kumar, K. Anil; Kumar, B. S. Vijay; Laxminarayana, B.; Ananthanarayanan, S., Studies in Surface Science and Catalysis, 1998, 113, 541-546

Production Method 11

Reaction Conditions
1.1 Catalysts: Silica ;  45 min, 110 °C
Reference
Functionalizing HY zeolite with sulfonic acid, a micro-meso structure reusable catalyst for organic transformations
Zendehdel, Mojgan ; Tavakoli, Fatemeh, Journal of the Iranian Chemical Society, 2022, 19(4), 1095-1107

Production Method 12

Reaction Conditions
1.1 Catalysts: (3-Mercaptopropyl)trimethoxysilane ;  1 h, 120 °C
1.2 Solvents: Ethanol ;  15 min, 120 °C
Reference
Competent, selective and high yield of 7-hydroxy-4-methyl coumarin over sulfonated mesoporous silica as solid acid catalysts
Khder, Abd El Rahman S.; Ahmed, Saleh A.; Khairou, Khalid S.; Altass, Hatem M., Journal of Porous Materials, 2018, 25(1), 1-13

Production Method 13

Reaction Conditions
1.1 Catalysts: Hydrochloric acid ;  5 min, 100 °C
Reference
4-Methylcoumarins with cytotoxic activity against T24 and RT4 human bladder cancer cell lines
Vianna, D. R.; Ruschel, L.; Dietrich, F.; Figueiro, F.; Morrone, F. B.; et al, MedChemComm, 2015, 6(5), 905-911

Production Method 14

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  12 h, 70 °C
Reference
FeCl3-catalysed ultrasonic-assisted, solvent-free synthesis of 4-substituted coumarins. A useful complement to the Pechmann reaction
Prousis, Kyriakos C.; Avlonitis, Nicolaos; Heropoulos, Georgios A.; Calogeropoulou, Theodora, Ultrasonics Sonochemistry, 2014, 21(3), 937-942

Production Method 15

Reaction Conditions
1.1 Catalysts: Zirconium dioxide (borated, sulfated, phosphated) ;  6 h, 120 - 150 °C; 150 °C → rt
Reference
Clean and efficient synthesis of coumarins over modified metal oxides via Pechmann reaction
D'Souza, Joyce; Nagaraju, N., Indian Journal of Chemical Technology, 2008, 15(3), 244-251

Production Method 16

Reaction Conditions
1.1 15 min, 150 °C
Reference
Microwave-assisted solvent free synthesis of hydroxy derivatives of 4-methyl coumarin using nano-crystalline sulfated-zirconia catalyst
Tyagi, Beena; Mishra, Manish K.; Jasra, Raksh V., Journal of Molecular Catalysis A: Chemical, 2008, 286(1-2), 41-46

Production Method 17

Reaction Conditions
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 60 °C
Reference
Pechmann reaction promoted by boron trifluoride dihydrate
Stoyanov, Edmont V.; Mezger, Jochen, Molecules, 2005, 10(7), 762-766

Production Method 18

Reaction Conditions
1.1 60 s, heated
Reference
Microwave assisted, fly ash catalyzed synthesis of coumarin derivatives: green approach
Hebade, Madhav J.; Shimpi, Ravindra P.; Chavan, Omprakash S., Pharma Chemica, 2022, 14(2), 27-30

Production Method 19

Reaction Conditions
1.1 Catalysts: Piperazinium, 1,4-dimethyl-1,4-bis(4-sulfobutyl)-, perchlorate (1:2) ;  19 min, 110 °C
Reference
Solvent-free synthesis of 4-substituted coumarins catalyzed by novel Bronsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensation
Taib, Layla Ahmed; Keshavarz, Mosadegh; Parhami, Abolfath, Reaction Kinetics, 2021, 133(1), 383-403

4-Methylumbelliferone Raw materials

4-Methylumbelliferone Preparation Products

4-Methylumbelliferone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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4-Methylumbelliferone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-Methylumbelliferone

4-Methylumbelliferone (CAS No. 90-33-5): A Comprehensive Overview

4-Methylumbelliferone, chemically known as 4-Methylumbelliferone (CAS No. 90-33-5), is a naturally occurring organic compound belonging to the class of flavonoids. It is widely recognized for its diverse biological activities and has garnered significant attention in the field of pharmaceutical research and development. This compound, also referred to by its systematic name 7-hydroxy-4-methylcoumarin, exhibits remarkable properties that make it a valuable candidate for various therapeutic applications.

The chemical structure of 4-Methylumbelliferone consists of a coumarin core with a hydroxyl group at the 7-position and a methyl group at the 4-position. This unique configuration contributes to its stability and reactivity, enabling it to participate in various biochemical pathways. The compound is commonly found in several plant species, particularly in the family Apiaceae, which includes plants like celery and carrot. Its natural occurrence has made it a subject of interest for researchers exploring plant-derived pharmaceuticals.

In recent years, 4-Methylumbelliferone has been extensively studied for its potential health benefits. One of its most notable properties is its ability to act as a fluorescent probe in biochemical assays. This characteristic has been utilized in various laboratory settings to detect and quantify specific biomolecules, such as enzymes and proteins. The fluorescence emitted by 4-Methylumbelliferone upon excitation with ultraviolet light makes it an invaluable tool in high-throughput screening processes.

Beyond its use as a fluorescent probe, 4-Methylumbelliferone has shown promising results in preclinical studies regarding its pharmacological effects. Research indicates that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. The anti-inflammatory potential of 4-Methylumbelliferone has been attributed to its ability to modulate inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its antioxidant activity suggests that it may help protect against oxidative stress-induced cellular damage.

The anticancer properties of 4-Methylumbelliferone have been particularly intriguing to researchers. Studies have demonstrated that it can induce apoptosis (programmed cell death) in certain cancer cell lines by inhibiting key survival pathways. Furthermore, it has been observed to exhibit chemopreventive effects by suppressing the formation of cancerous lesions. These findings have prompted further investigation into the development of 4-Methylumbelliferone-based therapies for various types of cancer.

The mechanism of action behind the biological activities of 4-Methylumbelliferone is multifaceted. It interacts with multiple targets within cells, including enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For instance, its ability to inhibit lipoxygenase enzymes suggests that it may help reduce the production of pro-inflammatory mediators. Similarly, its interaction with reactive oxygen species (ROS) underscores its role as an antioxidant.

In addition to its pharmacological properties, 4-Methylumbelliferone has found applications in analytical chemistry and environmental monitoring. Its fluorescence characteristics make it useful for detecting trace amounts of metal ions in water samples. This application is particularly relevant in assessing water quality and ensuring compliance with environmental regulations.

The synthesis of 4-Methylumbelliferone is another area of interest for chemists. While it can be isolated from natural sources, synthetic routes have been developed to produce it on an industrial scale. These synthetic methods often involve condensation reactions between appropriately substituted aromatic compounds, followed by purification steps to obtain high-purity material. The development of efficient synthetic protocols is crucial for ensuring the availability of 4-Methylumbelliferone for research and commercial purposes.

The future prospects for 4-Methylumbelliferone are promising, with ongoing research aimed at expanding its therapeutic applications and understanding its mechanisms of action in greater detail. Clinical trials are being planned to evaluate its efficacy and safety in human populations for conditions such as cancer and inflammatory diseases. Additionally, efforts are underway to optimize synthetic methods and explore novel derivatives that may enhance its biological activity.

In conclusion, 4-Methylumbelliferone(CAS No. 90-33-5) is a versatile compound with a wide range of applications in pharmaceuticals, analytical chemistry, and environmental science. Its natural occurrence combined with its unique chemical properties makes it a valuable asset in modern research and development efforts. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand further, solidifying its importance in both academic and industrial settings.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:90-33-5)4-Methylumbelliferone
sfd12802
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:90-33-5)4-Methylumbelliferone
A843515
Purity:99%
Quantity:1kg
Price ($):199.0
Email